molecular formula C20H14N2O3S2 B2754133 Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477537-10-3

Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2754133
CAS RN: 477537-10-3
M. Wt: 394.46
InChI Key: BWWJFLJZFFCZAL-UHFFFAOYSA-N
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Description

“Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Future Directions

The future directions for research on “Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate” and similar compounds could include further exploration of their biological activities, optimization of their synthesis methods, and investigation of their mechanisms of action. Further studies could also explore their potential applications in the treatment of various diseases, including tuberculosis .

properties

IUPAC Name

methyl 3-(1,3-benzothiazole-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-20(24)17-14(11-16(26-17)12-7-3-2-4-8-12)21-18(23)19-22-13-9-5-6-10-15(13)27-19/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWJFLJZFFCZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate

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